molecular formula C9H14N2 B13103369 2-Isopropyl-3,5-dimethylpyrazine

2-Isopropyl-3,5-dimethylpyrazine

Cat. No.: B13103369
M. Wt: 150.22 g/mol
InChI Key: CXHJEDDBVQXOSF-UHFFFAOYSA-N
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Description

2-Isopropyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in various natural sources, including foods and microbial samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-3,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of amino-acetone derivatives. For instance, the condensation of two molecules of amino-acetone can result in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine . Another method involves the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-temperature reactions and optimized extraction techniques. For example, the reaction of various sugars (such as fructose or glucose) with ammonium hydroxide and amino acids at high temperatures can produce a variety of alkylated pyrazines, including this compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3,5-dimethylpyrazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert dihydropyrazines to pyrazines.

    Substitution: Alkyl or acyl groups can be introduced into the pyrazine ring through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium hydroxide, amino acids, and various sugars. The reactions typically occur under high-temperature conditions, often exceeding 100°C .

Major Products Formed

The major products formed from these reactions include various alkylated pyrazines, which are often used as flavoring agents in the food industry .

Scientific Research Applications

2-Isopropyl-3,5-dimethylpyrazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-3,5-dimethylpyrazine is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct aromatic properties and biological activities. Its presence in both natural and industrial contexts highlights its versatility and importance in various applications .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3,5-dimethyl-2-propan-2-ylpyrazine

InChI

InChI=1S/C9H14N2/c1-6(2)9-8(4)11-7(3)5-10-9/h5-6H,1-4H3

InChI Key

CXHJEDDBVQXOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C)C(C)C

Origin of Product

United States

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